Sodium 2,4,6-trichloropyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,4,6-trichloropyridine-3-sulfinate is an organosulfur compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of three chlorine atoms and a sulfonate group attached to a pyridine ring, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,4,6-trichloropyridine-3-sulfinate typically involves the chlorination of pyridine derivatives followed by sulfonation
Industrial Production Methods: Industrial production often employs large-scale chlorination and sulfonation processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves:
- Chlorination of pyridine to form 2,4,6-trichloropyridine.
- Sulfonation using sodium sulfite in an aqueous medium.
- Purification through crystallization or other separation techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4,6-trichloropyridine-3-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonate group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
- Substituted pyridines with various functional groups.
- Oxidized or reduced forms of the original compound.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology:
Biochemical Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine:
Drug Development: Serves as a precursor in the synthesis of drugs with antimicrobial and anticancer properties.
Industry:
Pesticides and Herbicides: Used in the production of pesticides and herbicides due to its reactivity and stability.
Dyes and Pigments: Employed in the synthesis of dyes and pigments for various applications.
Mechanism of Action
The mechanism by which sodium 2,4,6-trichloropyridine-3-sulfinate exerts its effects involves its ability to participate in nucleophilic substitution and redox reactions. The chlorine atoms and sulfonate group play crucial roles in these reactions, allowing the compound to interact with various molecular targets. In biological systems, it can inhibit enzyme activity or disrupt cellular processes by modifying proteins or nucleic acids.
Comparison with Similar Compounds
Sodium 3,5,6-trichloropyridin-2-olate: Similar structure but different positioning of the sulfonate group.
2,4,6-Trichloropyrimidine: Lacks the sulfonate group, leading to different reactivity and applications.
Uniqueness: Sodium 2,4,6-trichloropyridine-3-sulfinate is unique due to the presence of both chlorine atoms and a sulfonate group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable reagent in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C5HCl3NNaO2S |
---|---|
Molecular Weight |
268.5 g/mol |
IUPAC Name |
sodium;2,4,6-trichloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H2Cl3NO2S.Na/c6-2-1-3(7)9-5(8)4(2)12(10)11;/h1H,(H,10,11);/q;+1/p-1 |
InChI Key |
FVUWMBMLXCDIKD-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.